molecular formula C21H27N3O6S2 B2543170 N1-(3,4-dimethoxyphenethyl)-N2-((1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide CAS No. 887219-36-5

N1-(3,4-dimethoxyphenethyl)-N2-((1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide

Cat. No.: B2543170
CAS No.: 887219-36-5
M. Wt: 481.58
InChI Key: VXIOCSDPBRKQCW-UHFFFAOYSA-N
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Description

N1-(3,4-dimethoxyphenethyl)-N2-((1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C21H27N3O6S2 and its molecular weight is 481.58. The purity is usually 95%.
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Scientific Research Applications

Orexin Receptor Antagonism and Binge Eating

Research on selective antagonists for orexin receptors (OX1R and OX2R) like SB-649868 and GSK1059865 shows potential applications in treating binge eating disorders by modulating feeding, arousal, stress, and drug abuse mechanisms. These studies suggest that targeting specific neural systems that motivate compulsive food seeking can provide a novel pharmacological approach to eating disorders with a compulsive component (Piccoli et al., 2012).

κ-Opioid Receptor Antagonism and Stress-Related Disorders

Compounds like PF-04455242, a novel κ-opioid receptor (KOR) antagonist, demonstrate high affinity and selectivity, suggesting applications in treating depression and addiction disorders. These substances show potential for attenuating the behavioral effects of stress and reinstating extinguished cocaine-seeking behavior, highlighting their therapeutic potential in stress-related and addictive disorders (Grimwood et al., 2011).

Synthetic Approaches and Chemical Transformations

Studies on novel synthetic approaches to N-substituted oxalamides and related compounds, including methods for preparing di- and mono-oxalamides, open up avenues for creating a diverse range of chemical entities. These methodologies provide valuable tools for the synthesis of compounds with potential pharmacological activities, expanding the chemical space for drug discovery (Mamedov et al., 2016).

Antidepressant and Nootropic Agents

The synthesis and evaluation of Schiff’s bases and 2-azetidinones derived from isonocotinyl hydrazone indicate potential applications as antidepressant and nootropic agents. Compounds with specific substitutions showed significant activity in models for evaluating antidepressant and nootropic effects, underscoring the role of chemical structure in determining pharmacological efficacy (Thomas et al., 2016).

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-[(1-thiophen-2-ylsulfonylpyrrolidin-2-yl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O6S2/c1-29-17-8-7-15(13-18(17)30-2)9-10-22-20(25)21(26)23-14-16-5-3-11-24(16)32(27,28)19-6-4-12-31-19/h4,6-8,12-13,16H,3,5,9-11,14H2,1-2H3,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXIOCSDPBRKQCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)C(=O)NCC2CCCN2S(=O)(=O)C3=CC=CS3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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